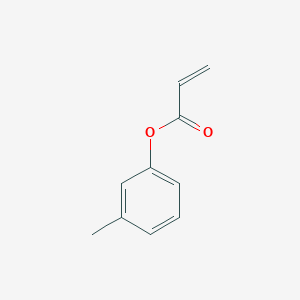

3-Methylphenyl prop-2-enoate

Description

3-Methylphenyl prop-2-enoate (IUPAC name: 3-methylphenyl acrylate) is an aromatic ester of acrylic acid, characterized by a prop-2-enoate group esterified to a 3-methyl-substituted phenyl ring. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The compound exhibits a Z:E isomer ratio of 86:14 in its ethyl ester derivative, as determined by gas chromatography (GC) and ¹H NMR analysis . Key spectral features include aromatic proton resonances (δ 7.66–7.15 ppm), a doublet for the α,β-unsaturated double bond (δ 6.32 and 5.83 ppm), and signals for the methyl group (δ 2.37–2.20 ppm) .

This compound is primarily used in organic synthesis, particularly in photocatalyzed reactions for stereoselective C–C bond formation . Its stability and reactivity are influenced by the electron-donating methyl group on the phenyl ring, which modulates conjugation with the acrylate moiety.

Properties

CAS No. |

13633-85-7 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3-methylphenyl) prop-2-enoate |

InChI |

InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 |

InChI Key |

LPSGUCOEDCVQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl prop-2-enoate typically involves the esterification of 3-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of 3-Methylphenyl prop-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methylcinnamic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the ester group can yield 3-methylphenylpropanol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-Methylcinnamic acid.

Reduction: 3-Methylphenylpropanol.

Substitution: Nitro- or halogen-substituted derivatives of 3-Methylphenyl prop-2-enoate.

Scientific Research Applications

3-Methylphenyl prop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methylphenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-methylcinnamic acid and methanol. The phenyl ring’s substituents can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Aromatic Substituents

2.1.1. 3-Methylbutyl (E)-3-(4-Methoxyphenyl) Prop-2-enoate (IMC)

- Molecular Formula : C₁₅H₁₈O₃

- Key Features : The phenyl ring is substituted with a methoxy group at the 4-position, and the ester group is a 3-methylbutyl chain.

- Applications : Acts as a UV filter (UVF) in cosmetics due to its absorption in the UV-B range (290–320 nm) .

- The longer 3-methylbutyl chain increases hydrophobicity, making IMC more suitable for lipid-based formulations .

2.1.2. 3-Hydroxy-2-Phenoxyphenyl 2-Methylprop-2-enoate

- Molecular Formula : C₁₆H₁₄O₄

- Key Features: Contains a hydroxy and phenoxy substituent on the phenyl ring.

- Applications: Potential use in pharmaceuticals due to enhanced hydrogen-bonding capacity .

- Comparison: The hydroxy group introduces polarity and hydrogen-bonding interactions, contrasting with the non-polar methyl group in 3-methylphenyl prop-2-enoate. Higher molecular weight (270.28 g/mol) may reduce volatility .

2.2. Aliphatic Prop-2-enoate Esters

2.2.1. Decyl Prop-2-enoate

- Molecular Formula : C₁₃H₂₂O₂

- Key Features : A straight-chain decyl ester of acrylic acid.

- Applications: Industrial monomer for polymer production; high hydrophobicity due to the long alkyl chain .

- Comparison :

- The decyl chain drastically increases lipophilicity compared to the aromatic 3-methylphenyl derivative, altering solubility and reactivity in polymerization reactions.

2.2.2. Methyl Prop-2-enoate (Methyl Acrylate)

- Molecular Formula : C₄H₆O₂

- Key Features : Simplest acrylate ester, lacking aromatic or complex substituents.

- Applications : Precursor for plastics, adhesives, and coatings .

- Comparison: Lower boiling point (80°C) and higher volatility compared to 3-methylphenyl prop-2-enoate due to the absence of a bulky aromatic group. Higher reactivity in radical polymerization due to reduced steric hindrance .

2.3. Functionalized Prop-2-enoate Derivatives

2.3.1. Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate (ECFP)

- Molecular Formula: C₁₀H₉NO₃

- Key Features: Incorporates a cyano group and a furan ring.

- Applications : Studied for biological activity and thermodynamic stability .

- Comparison: The cyano group withdraws electrons, reducing the electron density of the double bond and altering reactivity in nucleophilic additions.

2.3.2. 4-[Methyl(Perfluorinated)amino]butyl Prop-2-enoate

- Molecular Formula: C₁₀H₈F₁₁NO₃S (representative example)

- Key Features : Contains a perfluorinated sulfonamide chain.

- Applications : Used in coatings and surfactants for its resistance to heat and chemical degradation .

- Comparison: Fluorinated chains impart extreme hydrophobicity and thermal stability, contrasting with the degradability of 3-methylphenyl prop-2-enoate.

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Spectral and Reactivity Features

Key Research Findings

- Stereoselectivity: The Z:E ratio of 3-methylphenyl prop-2-enoate (86:14) is higher in the Z-isomer compared to UV filters like IMC, which are synthesized exclusively as E-isomers .

- Thermodynamic Stability: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) exhibits lower heat capacity (Cp = 250 J/mol·K) than its phenyl derivative, suggesting that aromatic substituents enhance thermal stability .

- Crystallography : Tools like SHELX and Mercury are critical for analyzing the crystal packing of these compounds, with hydrogen-bonding patterns heavily influenced by substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.